

Alkylation mechanism of p-cresol with cyclohexene

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Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

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Core Reaction Mechanism: A Tale of Two Pathways

The alkylation of p-cresol with cyclohexene is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution.^{[4][5][6]} The reaction is typically catalyzed by Brønsted or Lewis acids.^[7] The core of the mechanism involves the generation of a cyclohexyl carbocation electrophile from cyclohexene, which then attacks the electron-rich p-cresol molecule.

A key feature of this reaction is the competition between two primary pathways: C-alkylation and O-alkylation.^{[8][9]}

- **C-Alkylation:** The electrophilic attack occurs on the aromatic ring of p-cresol, leading to the formation of a carbon-carbon bond. Due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring, the substitution predominantly occurs at the ortho position relative to the hydroxyl group, yielding 2-cyclohexyl-4-methylphenol.
- **O-Alkylation:** The electrophilic attack occurs on the oxygen atom of the hydroxyl group, resulting in the formation of an ether, specifically cyclohexyl p-tolyl ether.^[10]

The selectivity between C- and O-alkylation is highly dependent on the reaction conditions. Generally, O-alkylation is favored under milder conditions (lower temperatures and weaker acid sites), as it is the kinetically controlled product.^{[8][11]} In contrast, C-alkylation is the

thermodynamically more stable product and is favored at higher temperatures and in the presence of stronger acid catalysts.^{[8][11]}

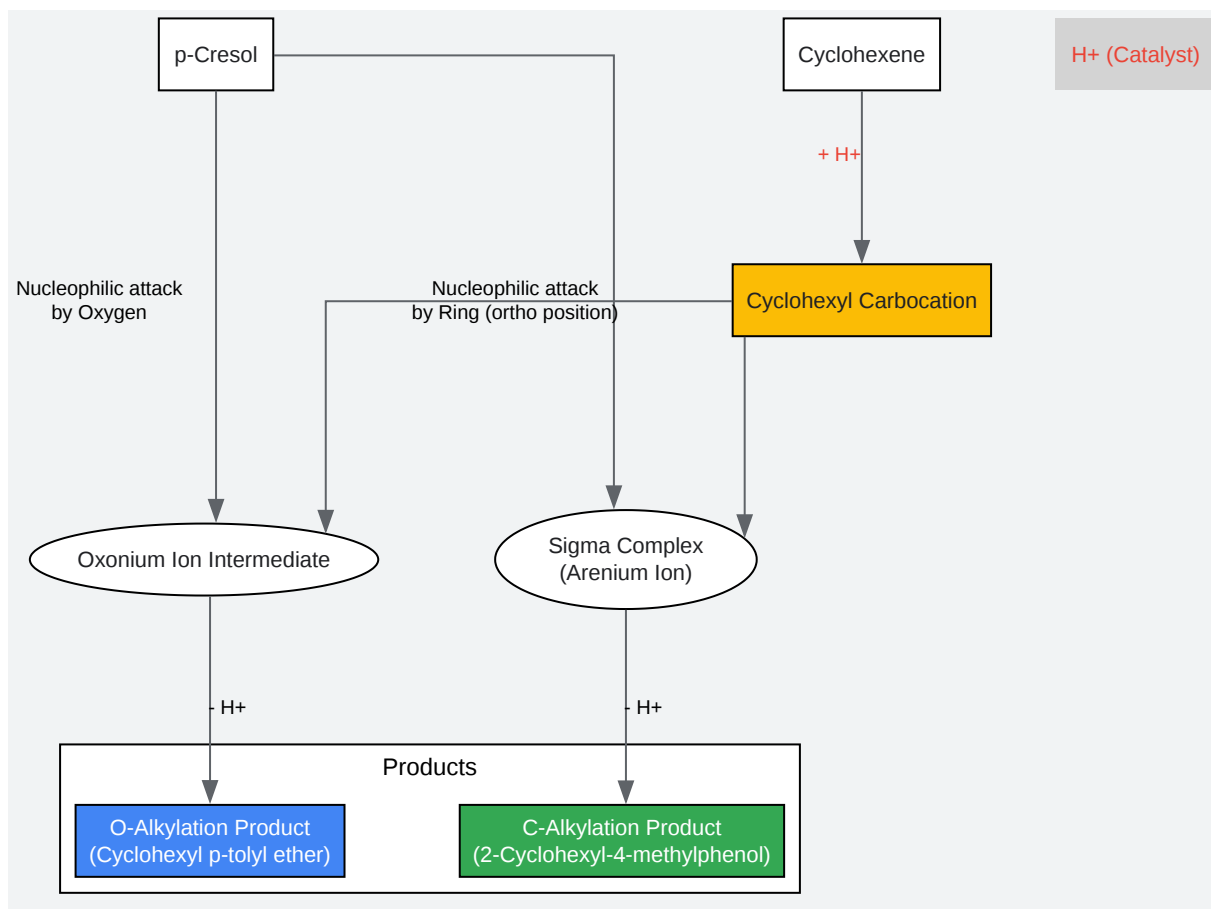
Generation of the Electrophile

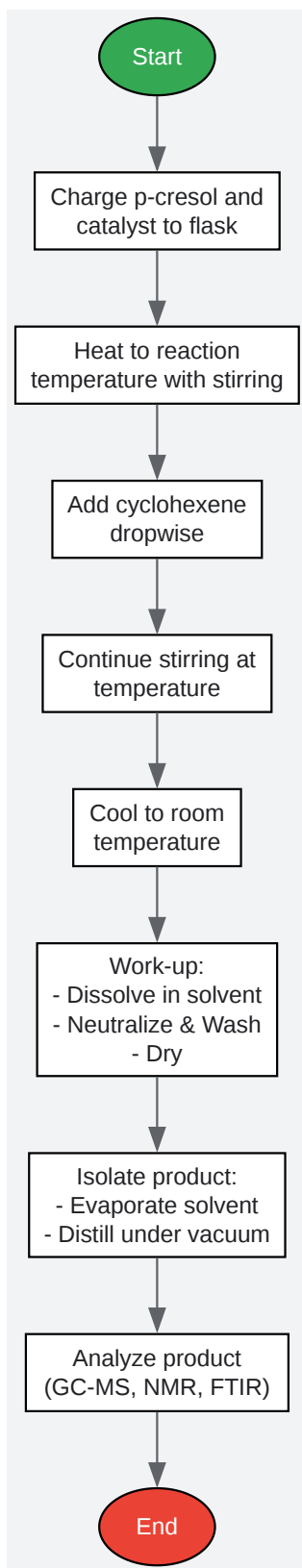
The reaction is initiated by the protonation of cyclohexene by an acid catalyst (H^+) to form a secondary cyclohexyl carbocation. This carbocation is the reactive electrophile that drives the alkylation process.



Mechanistic Pathways

The following diagram illustrates the competing C-alkylation and O-alkylation pathways.





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